molecular formula C13H13IN4O2 B14808536 N'-[(3-iodo-4-methylphenyl)carbonyl]-3-methyl-1H-pyrazole-5-carbohydrazide

N'-[(3-iodo-4-methylphenyl)carbonyl]-3-methyl-1H-pyrazole-5-carbohydrazide

Cat. No.: B14808536
M. Wt: 384.17 g/mol
InChI Key: WLMDXBKCIFEVDE-UHFFFAOYSA-N
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Description

N’-(3-iodo-4-methylbenzoyl)-3-methyl-1H-pyrazole-5-carbohydrazide is a complex organic compound that features a unique combination of functional groups, including an iodinated benzoyl group, a pyrazole ring, and a carbohydrazide moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and its role as an intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3-iodo-4-methylbenzoyl)-3-methyl-1H-pyrazole-5-carbohydrazide typically involves multiple steps, starting with the preparation of 3-iodo-4-methylbenzoyl chloride. This intermediate is synthesized by reacting 3-iodo-4-methylbenzoic acid with thionyl chloride in chloroform at elevated temperatures (60-80°C) for several hours . The resulting 3-iodo-4-methylbenzoyl chloride is then reacted with 3-methyl-1H-pyrazole-5-carbohydrazide under appropriate conditions to yield the final product.

Industrial Production Methods

While specific industrial production methods for N’-(3-iodo-4-methylbenzoyl)-3-methyl-1H-pyrazole-5-carbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-(3-iodo-4-methylbenzoyl)-3-methyl-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Substitution Reactions: The iodinated benzoyl group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its functional groups.

    Condensation Reactions: The carbohydrazide moiety can engage in condensation reactions with aldehydes or ketones to form hydrazones.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to changes in the oxidation state of the functional groups.

Scientific Research Applications

N’-(3-iodo-4-methylbenzoyl)-3-methyl-1H-pyrazole-5-carbohydrazide has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s potential biological activities, such as antimicrobial or anticancer properties, are of interest.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It can be used in the development of new materials or as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of N’-(3-iodo-4-methylbenzoyl)-3-methyl-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. The iodinated benzoyl group and the pyrazole ring are likely to play crucial roles in its biological activity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-(3-iodo-4-methylbenzoyl)-3-methyl-1H-pyrazole-5-carbohydrazide is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C13H13IN4O2

Molecular Weight

384.17 g/mol

IUPAC Name

N'-(3-iodo-4-methylbenzoyl)-5-methyl-1H-pyrazole-3-carbohydrazide

InChI

InChI=1S/C13H13IN4O2/c1-7-3-4-9(6-10(7)14)12(19)17-18-13(20)11-5-8(2)15-16-11/h3-6H,1-2H3,(H,15,16)(H,17,19)(H,18,20)

InChI Key

WLMDXBKCIFEVDE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NNC(=O)C2=NNC(=C2)C)I

Origin of Product

United States

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